molecular formula C10H17ClN2O2 B7985301 N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide

N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide

Cat. No.: B7985301
M. Wt: 232.71 g/mol
InChI Key: SXHZJQWOBKYKJD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a synthetic organic compound with a complex structure It contains a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom The compound also features a chloroacetyl group and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the chloroacetyl group and the methylacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict control over reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used to substitute the chloroacetyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[®-1-(2-Bromo-acetyl)-piperidin-3-yl]-N-methyl-acetamide
  • N-[®-1-(2-Fluoro-acetyl)-piperidin-3-yl]-N-methyl-acetamide
  • N-[®-1-(2-Iodo-acetyl)-piperidin-3-yl]-N-methyl-acetamide

Uniqueness

N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is unique due to the presence of the chloroacetyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from similar compounds with different halogen substituents, such as bromo, fluoro, or iodo groups.

Properties

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHZJQWOBKYKJD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.